molecular formula C11H10N4O3S B2522334 N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide CAS No. 330836-75-4

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2522334
CAS No.: 330836-75-4
M. Wt: 278.29
InChI Key: GVXBICFBKKEKHX-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two cyanoethyl groups attached to the nitrogen atom, a nitro group at the 5-position, and a carboxamide group at the 2-position of the thiophene ring

Scientific Research Applications

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of conductive polymers and other advanced materials.

    Biological Studies: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate on its mechanism of action .

Future Directions

The study of new compounds often involves exploring their potential applications, such as in the development of new drugs or materials. Without more information about this specific compound, it’s difficult to speculate on potential future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with N,N-bis(2-cyanoethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Activation of the Carboxylic Acid: The carboxylic acid group of 5-nitrothiophene-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amidation Reaction: The activated carboxylic acid is then reacted with N,N-bis(2-cyanoethyl)amine in the presence of a base such as triethylamine (TEA) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N,N-bis(2-cyanoethyl)-5-aminothiophene-2-carboxamide.

    Substitution: Formation of substituted thiophene derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-cyanoethyl)formamide: Similar structure but lacks the thiophene ring and nitro group.

    N,N-bis(2-cyanoethyl)-1,2-ethylenediamine: Contains an ethylenediamine backbone instead of the thiophene ring.

    N,N-bis(2-cyanoethyl)-3-nitrobenzamide: Contains a benzene ring instead of the thiophene ring.

Uniqueness

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c12-5-1-7-14(8-2-6-13)11(16)9-3-4-10(19-9)15(17)18/h3-4H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXBICFBKKEKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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